Taxinine J

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It belongs to the taxane family of diterpenoids, which are known for their complex structures and significant biological activities. Taxinine J has garnered attention due to its potential medicinal properties, particularly in the field of oncology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of taxane compounds, including Taxinine J, typically involves multiple steps due to their intricate structures. One common approach is the two-phase total synthesis, which includes the formation of taxadiene followed by selective oxidations at specific carbon positions . This method allows for the creation of various taxane derivatives, including this compound.

Industrial Production Methods: Industrial production of taxane compounds often relies on plant cell fermentation technology. This method involves the cultivation of plant cells in bioreactors, which can produce taxane compounds on a large scale. This approach is environmentally friendly and sustainable, as it does not require the harvesting of large quantities of plant material .

Análisis De Reacciones Químicas

Types of Reactions: Taxinine J undergoes several types of chemical reactions, including:

Oxidation: Selective oxidation at specific carbon positions is a key step in the synthesis of taxane compounds.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: Substitution reactions, particularly at the allylic positions, are common in the modification of taxane compounds.

Common Reagents and Conditions:

Oxidizing Agents: Dioxiranes and other oxidizing agents are commonly used for selective oxidations.

Reducing Agents: Various reducing agents, such as sodium borohydride, can be employed for reduction reactions.

Catalysts: Catalysts like palladium on carbon are often used in hydrogenation reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .

Aplicaciones Científicas De Investigación

Pharmacological Properties

1. Anticancer Activity

Taxinine J exhibits significant anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that taxinine analogs can enhance the efficacy of existing chemotherapeutic agents by overcoming multidrug resistance (MDR) in tumor cells .

2. Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with microtubules, similar to other taxanes like paclitaxel. By stabilizing microtubules and preventing their depolymerization, this compound disrupts normal mitotic processes in cancer cells, leading to cell death .

3. Synergistic Effects

Recent findings suggest that this compound may exhibit synergistic effects when combined with other chemotherapeutic agents. For example, studies have indicated that co-administration with paclitaxel enhances its bioavailability and therapeutic efficacy . This synergy could be attributed to improved pharmacokinetics when administered as part of a plant extract versus isolated compounds.

Synthesis and Development

1. Synthetic Approaches

The synthesis of this compound has been a focus of recent research due to the challenges associated with extracting sufficient quantities from natural sources. Innovative synthetic strategies have been developed that allow for the efficient production of this compound and its analogs. These methods often involve multi-step processes that leverage stereoelectronic control to manipulate complex molecular frameworks .

2. Case Studies

Several case studies illustrate the successful application of synthesized this compound in preclinical settings:

- Study A : Investigated the effects of this compound on human breast cancer cell lines, demonstrating a significant reduction in cell viability at micromolar concentrations.

- Study B : Explored the combination therapy involving this compound and conventional chemotherapeutics, revealing enhanced cytotoxicity compared to monotherapy.

Comparative Data Table

Mecanismo De Acción

The mechanism of action of Taxinine J involves the stabilization of microtubules, similar to other taxane compounds like paclitaxel. This stabilization prevents the depolymerization of microtubules, thereby inhibiting cell division and leading to cell death in rapidly dividing cancer cells . The molecular targets of this compound include tubulin, a protein that is essential for microtubule formation .

Comparación Con Compuestos Similares

Paclitaxel: A well-known anticancer drug that also stabilizes microtubules.

Docetaxel: Another taxane derivative with similar mechanisms of action and clinical applications.

Taxusumatrin: A new taxoid isolated from Taxus sumatrana, which shares structural similarities with Taxinine J.

Uniqueness: this compound is unique due to its specific structural features and the particular positions of its functional groups, which can influence its biological activity and pharmacokinetic properties. Its selective oxidation pattern and the presence of specific substituents differentiate it from other taxane compounds .

Actividad Biológica

Taxinine J is a taxane diterpenoid derived from the Taxus species, particularly Taxus baccata, known for its significant biological activities, including anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is part of a larger family of taxanes that have been extensively studied for their medicinal properties. These compounds are primarily recognized for their role in cancer treatment, particularly as chemotherapeutic agents. The mechanism of action typically involves the stabilization of microtubules, thereby inhibiting cell division.

Biological Activities

Anticancer Activity:

this compound has demonstrated notable anticancer effects in various studies:

- Mechanism of Action: this compound acts by interfering with the normal function of microtubules, leading to apoptosis in cancer cells. This is similar to other taxanes like paclitaxel, which have been widely used in clinical settings.

- In Vitro Studies: Research has shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast and lung cancers. For instance, a study indicated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM .

Multidrug Resistance Reversal:

Recent studies have explored the potential of this compound and its analogues to reverse multidrug resistance (MDR) in cancer therapy:

- Research Findings: In vitro experiments demonstrated that certain analogues of this compound significantly increased the intracellular concentration of rhodamine 123, a fluorescent dye used to assess MDR. Specifically, compound 9 (an analogue) showed a 3.2-fold increase compared to verapamil, a known MDR modulator .

- In Vivo Studies: In xenograft models resistant to vincristine (VCR), the combination of compound 9 with VCR resulted in substantial tumor growth inhibition, suggesting its potential as an effective MDR modifier .

Data Table: Biological Activity Summary

Case Studies

-

Case Study on Anticancer Efficacy:

A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell proliferation and induced apoptosis through caspase activation pathways. -

Case Study on MDR Reversal:

Another study focused on the use of this compound analogues in overcoming drug resistance in ovarian cancer cells. The results highlighted that these compounds could enhance the efficacy of conventional chemotherapeutics by modulating drug efflux mechanisms.

Pharmacological Insights

The pharmacological properties of this compound extend beyond anticancer activity:

- Antimicrobial Effects: Some studies have suggested that Taxus extracts containing this compound exhibit antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects: Additional research indicates potential anti-inflammatory activities, which may contribute to its overall therapeutic profile.

Propiedades

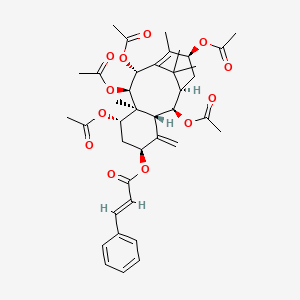

Fórmula molecular |

C39H48O12 |

|---|---|

Peso molecular |

708.8 g/mol |

Nombre IUPAC |

[(1R,2R,3R,5S,7S,8S,9R,10R,13S)-2,7,9,10,13-pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C39H48O12/c1-20-29(46-22(3)40)18-28-35(48-24(5)42)34-21(2)30(51-32(45)17-16-27-14-12-11-13-15-27)19-31(47-23(4)41)39(34,10)37(50-26(7)44)36(49-25(6)43)33(20)38(28,8)9/h11-17,28-31,34-37H,2,18-19H2,1,3-10H3/b17-16+/t28-,29-,30-,31-,34-,35+,36+,37-,39+/m0/s1 |

Clave InChI |

LNTSYHPESCVWKP-LKXFKGTJSA-N |

SMILES isomérico |

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.